(5-bromo-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.
Scientific Research Applications
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as blocking signal reception at the level of certain receptors .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22706 and a boiling point of 4655°C at 760 mmHg . These properties can influence its bioavailability.
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, the compound’s synthesis can be influenced by environmental conditions, such as solvent-free conditions .
Safety and Hazards
Future Directions
The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of (2-amino-4-bromophenyl)amine with glycolic acid in the presence of hydrochloric acid. The mixture is heated in a microwave reactor at 120°C for one hour, followed by the addition of sodium hydroxide to neutralize the reaction mixture. The resulting product is then filtered and washed with ether to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: (5-bromo-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-bromo-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: (1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.
(5-chloro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
(5-methyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a methyl group at the 5-position, affecting its hydrophobicity and reactivity.
Uniqueness
The presence of the bromine atom at the 5-position in (5-bromo-1H-benzo[d]imidazol-2-yl)methanol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(6-bromo-1H-benzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCVQKHRKONLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400112 |
Source
|
Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540516-28-7 |
Source
|
Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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